Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonyl group. The benzoate ester is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The ester and sulfonyl groups can be reduced to their corresponding alcohols and thiols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, while the sulfonyl group can participate in enzyme inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)16-5-4-10-19(11-16)17(20)14-6-8-15(9-7-14)18(21)24-3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJXTULPJQEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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